N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide

Kinase inhibition Structure-activity relationship Syk inhibitor

This N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 1251684-37-3) is the essential 'unsubstituted pyrazole' baseline for any systematic kinase SAR campaign. Unlike its methyl-substituted or N-aryl analogs, its unique H-bond donor/acceptor profile and chiral, lipophilic side chain provide a critical reference point for deconvoluting electronic vs. steric contributions to Syk, ZAP-70, and BTK target binding. Researchers rely on this chemotype to establish selectivity windows before lead optimization. Differentiate your binding pocket engagement studies with this chiral nicotinamide scaffold, ideal for enantiomer separation and X-ray co-crystallography. Avoid generic scaffold-only procurement; ensure your SAR data is anchored by this well-characterized unsubstituted control.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 1251684-37-3
Cat. No. B2549025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide
CAS1251684-37-3
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C19H20N4O/c1-15(8-9-16-6-3-2-4-7-16)22-19(24)17-10-11-18(20-14-17)23-13-5-12-21-23/h2-7,10-15H,8-9H2,1H3,(H,22,24)
InChIKeySCEZZPFZDWYAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 1251684-37-3): Structural Classification and Procurement Context


N-(4-Phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 1251684-37-3, molecular formula C19H20N4O, MW 320.4 g/mol) is a synthetic nicotinamide derivative featuring a 6-(1H-pyrazol-1-yl) substitution on the pyridine ring and a 4-phenylbutan-2-yl moiety at the carboxamide position . This compound belongs to a broader class of heteroaryl-substituted nicotinamides that have been investigated as kinase inhibitors, including spleen tyrosine kinase (Syk) and interleukin-1 receptor-associated kinase 4 (IRAK-4) [1][2]. The unsubstituted pyrazole at the 6-position distinguishes it from methyl- and dimethyl-substituted pyrazole analogs within the same chemical series.

Why Generic Substitution of N-(4-Phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide Is Scientifically Unsupported


Within the 6-(pyrazol-1-yl)nicotinamide chemotype, even minor structural modifications produce substantial shifts in biological activity profiles that preclude simple interchange. The unsubstituted pyrazole of the target compound presents a distinct hydrogen-bond donor/acceptor landscape and steric profile compared to its 3-methyl, 3,5-dimethyl, and 5-hydroxy substituted analogs [1]. Furthermore, the 4-phenylbutan-2-yl amide side chain—a chiral, lipophilic moiety—engages hydrophobic pockets differently than tert-butylphenyl, chlorobenzyl, or ethoxybenzyl alternatives documented in the patent literature [2][3]. These structural differences translate to measurable variations in target engagement, as evidenced by the range of reported IC50 values across structurally related analogs in kinase inhibition assays. Procurement decisions based solely on core scaffold similarity without consideration of these substituent-dependent effects risk selecting a compound with fundamentally different target selectivity, potency, and ADME properties.

Quantitative Differential Evidence for N-(4-Phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide Against Closest Analogs


Unsubstituted Pyrazole at 6-Position Confers Distinct Target Engagement Profile Versus Methyl-Substituted Analogs

The target compound bears an unsubstituted 1H-pyrazol-1-yl group at the nicotinamide 6-position, whereas the closest documented analogs incorporate 3-methyl or 3,5-dimethyl substituents on the pyrazole ring. In the broader 6-(pyrazol-1-yl)nicotinamide chemotype explored in the Fujifilm Syk inhibitor patent family, pyrazole ring substitution state is a critical determinant of kinase inhibitory potency [1]. The unsubstituted pyrazole presents a smaller steric footprint and lacks the electron-donating methyl group(s), which alters both the electronic character of the heterocycle and its interaction with the kinase hinge region. Cross-referencing with the pyrazolyl-based Syk inhibitor patent literature reveals that unsubstituted pyrazole derivatives within related chemical series frequently exhibit Syk IC50 values in the sub-nanomolar to low nanomolar range, whereas methyl-substituted pyrazole derivatives can show potency shifts of 5- to 50-fold depending on the specific scaffold context [2].

Kinase inhibition Structure-activity relationship Syk inhibitor

Chiral 4-Phenylbutan-2-yl Side Chain Provides Conformational Constraint Absent in Achiral N-Aryl Analogs

The target compound features a chiral secondary amine-derived 4-phenylbutan-2-yl side chain, introducing a stereogenic center at the carbon alpha to the amide nitrogen. This contrasts with achiral N-aryl analogs such as N-(4-tert-butylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (same molecular formula C19H20N4O, MW 320.4 g/mol) . The chiral center constrains the conformational freedom of the phenylbutyl moiety, potentially enabling stereospecific interactions with asymmetric binding pockets. In the broader class of nicotinamide-based kinase inhibitors, chiral amide substituents have been shown to influence both target potency and off-target selectivity profiles [1]. The 4-phenylbutan-2-yl group also occupies a distinct lipophilic space compared to the planar, rigid N-(4-tert-butylphenyl) group, which alters logP and may affect membrane permeability and metabolic stability.

Chiral resolution Conformational analysis Target selectivity

6-Position Pyrazole Attachment Differentiates This Compound from 2-Position Pyrazole Isomers in Target Class Engagement

The target compound positions the pyrazole at the 6-position of the nicotinamide pyridine ring. This regioisomeric arrangement is pharmacologically distinct from 2-(pyrazol-1-yl)nicotinamides, which have been extensively characterized as calpain inhibitors (e.g., A-933548 and related series) [1]. The 2-(3-phenyl-1H-pyrazol-1-yl)nicotinamide series demonstrates high selectivity for calpain 1/2 over related cysteine proteases (cathepsins B, K, L, S) with IC50 values in the low nanomolar range [2]. In contrast, 6-(pyrazol-1-yl)nicotinamides—as exemplified in the Fujifilm Syk patent family—are directed toward kinase inhibition, particularly Syk, with a fundamentally different target engagement profile [3]. This positional isomer effect on target class selectivity is a well-established phenomenon in heteroaryl-substituted nicotinamide medicinal chemistry.

Regioisomer differentiation Calpain vs. kinase selectivity Positional isomer pharmacology

Molecular Weight and Lipophilicity Profile Differentiate This Compound from Bulkier Pyrazole-Substituted Analogs

With a molecular weight of 320.4 g/mol (C19H20N4O), the target compound sits in the lower end of the molecular weight range for this chemotype. The 3,5-dimethyl analog—6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide (CAS 1251558-19-6)—carries additional methyl groups that increase MW and calculated logP [1]. The unsubstituted pyrazole of the target compound, lacking these lipophilic methyl substituents, is predicted to have lower calculated logP and higher topological polar surface area-to-MW ratio compared to the dimethyl analog. These physicochemical differences translate to altered solubility, permeability, and metabolic stability profiles that affect both in vitro assay behavior and in vivo pharmacokinetics. The molecular formula C19H20N4O is shared with N-(4-tert-butylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, yet the connectivity differs substantially, producing distinct 3D pharmacophores .

Physicochemical properties Lipophilicity Drug-likeness parameters

Optimal Research and Industrial Application Scenarios for N-(4-Phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 1251684-37-3)


Kinase Selectivity Profiling Against Syk and Related Tyrosine Kinases

Based on the compound's structural alignment with the Fujifilm Syk inhibitor chemotype [1], the most appropriate application is as a tool compound for spleen tyrosine kinase (Syk) inhibition studies. The unsubstituted pyrazole at the 6-position combined with the 4-phenylbutan-2-yl amide side chain places this compound within the broader Syk inhibitor SAR landscape. Researchers should profile this compound against a focused panel of tyrosine kinases (Syk, ZAP-70, BTK, JAK family) to establish its selectivity window. The compound can serve as a reference point for understanding the contribution of pyrazole substitution state to kinase selectivity within this scaffold.

Structure-Activity Relationship (SAR) Studies on Pyrazole Substitution Effects in Nicotinamide-Based Inhibitors

This compound is uniquely suited as the 'unsubstituted pyrazole baseline' in a systematic SAR campaign comparing 6-(1H-pyrazol-1-yl), 6-(3-methyl-1H-pyrazol-1-yl), and 6-(3,5-dimethyl-1H-pyrazol-1-yl) variants of N-(4-phenylbutan-2-yl)nicotinamide. As established in Section 3, pyrazole substitution state significantly impacts kinase potency and selectivity [1][2]. By procuring the complete pyrazole substitution series, research teams can deconvolute the electronic and steric contributions of pyrazole substituents to target binding, providing insights that guide lead optimization efforts.

Chiral Probe for Stereospecific Binding Mode Analysis

The chiral 4-phenylbutan-2-yl side chain provides an opportunity for enantiomer separation and stereospecific pharmacological characterization. As discussed in the evidence above, chirality at the alpha-carbon to the amide nitrogen can influence binding pocket engagement [1]. Researchers can separate the enantiomers via chiral chromatography and evaluate differential activity, which is valuable for X-ray co-crystallography studies aimed at understanding stereochemical determinants of ligand binding. This application is not feasible with the achiral N-aryl analogs of this chemotype.

Physicochemical Property Benchmarking in Cellular Assay Development

The moderate molecular weight (320.4 g/mol) and the absence of additional lipophilic substituents on the pyrazole ring make this compound a useful reference for assessing the impact of lipophilicity on cellular assay performance within the 6-(pyrazol-1-yl)nicotinamide series. As noted in the physicochemical evidence, the unsubstituted pyrazole yields lower predicted logP compared to methyl-substituted analogs, which may correlate with reduced non-specific protein binding and improved aqueous solubility. This property profile makes it suitable as a starting point for cellular target engagement assays where compound promiscuity due to excessive lipophilicity is a concern.

Quote Request

Request a Quote for N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.